1-(2-Bromo-5-methoxybenzyl)piperidin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Bromo-5-methoxybenzyl)piperidin-3-amine is a compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic amine, which is a common structural motif in many pharmaceuticals and natural products
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromo-5-methoxybenzyl)piperidin-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with 2-bromo-5-methoxybenzyl bromide and piperidin-3-amine.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. A base like potassium carbonate or sodium hydroxide is often used to facilitate the reaction.
Procedure: The 2-bromo-5-methoxybenzyl bromide is added to a solution of piperidin-3-amine in the presence of the base. The mixture is heated under reflux for several hours until the reaction is complete.
Purification: The product is then purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound would follow similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
1-(2-Bromo-5-methoxybenzyl)piperidin-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxy group can be oxidized to form aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the bromo group or to convert the methoxy group to a hydroxyl group.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Major Products
Substitution: Formation of new derivatives with different functional groups replacing the bromo group.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dehalogenated or hydroxylated products.
Scientific Research Applications
1-(2-Bromo-5-methoxybenzyl)piperidin-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals targeting neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Bromo-5-methoxybenzyl)piperidin-3-amine involves its interaction with various molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The presence of the bromo and methoxy groups can influence its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
1-(2-Chloro-5-methoxybenzyl)piperidin-3-amine: Similar structure but with a chloro group instead of a bromo group.
1-(2-Bromo-4-methoxybenzyl)piperidin-3-amine: Similar structure but with the methoxy group in a different position.
1-(2-Bromo-5-methoxybenzyl)piperidin-4-amine: Similar structure but with the amine group in a different position on the piperidine ring.
Uniqueness
1-(2-Bromo-5-methoxybenzyl)piperidin-3-amine is unique due to the specific positioning of the bromo and methoxy groups, which can influence its reactivity and interactions with biological targets. This uniqueness can make it a valuable compound for specific applications in research and industry.
Properties
Molecular Formula |
C13H19BrN2O |
---|---|
Molecular Weight |
299.21 g/mol |
IUPAC Name |
1-[(2-bromo-5-methoxyphenyl)methyl]piperidin-3-amine |
InChI |
InChI=1S/C13H19BrN2O/c1-17-12-4-5-13(14)10(7-12)8-16-6-2-3-11(15)9-16/h4-5,7,11H,2-3,6,8-9,15H2,1H3 |
InChI Key |
PJXYGXMCBYLZGB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)CN2CCCC(C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.